Formation of the oxadiazole ring: This can be achieved through various methods, such as reacting a hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) [].
Molecular Structure Analysis
Computational methods like density functional theory (DFT) can be employed to study its electronic properties and understand its potential reactivity [].
Chemical Reactions Analysis
N-alkylation: The amine group can react with alkyl halides to form N-alkylated derivatives [].
N-acylation: Reactions with acyl chlorides or anhydrides can lead to N-acylated products [].
Schiff base formation: Condensation reactions with aldehydes or ketones can produce Schiff base derivatives [].
Mechanism of Action
Enzyme inhibition: Many 1,3,4-oxadiazoles act as enzyme inhibitors, targeting enzymes like acetylcholinesterase (AChE) [], α-glucosidase [], or urease [].
Receptor binding: They can bind to specific receptors, acting as agonists or antagonists. For instance, some derivatives are known to act as serotonin 5-HT6 receptor ligands [].
Applications
Antimicrobial agents: Numerous studies demonstrate the potent antibacterial and antifungal activity of 1,3,4-oxadiazole derivatives [, , ]. They have shown efficacy against a wide range of bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest their potential as novel antimicrobial agents, especially against drug-resistant strains.
Anticonvulsants: Some 1,3,4-oxadiazole derivatives have shown promising anticonvulsant activity in preclinical models [], suggesting their potential in treating epilepsy and other seizure disorders.
Anti-inflammatory agents: Several 1,3,4-oxadiazole derivatives possess anti-inflammatory properties, inhibiting inflammatory mediators and pathways [, ].
Anticancer agents: Research indicates that some 1,3,4-oxadiazole derivatives exhibit anticancer activity against various cancer cell lines [, , ].
Antidiabetic agents: Certain derivatives have demonstrated potential as antidiabetic agents, inhibiting enzymes involved in carbohydrate metabolism, such as α-glucosidase [, ].
Related Compounds
Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. In a study comparing the therapeutic indices of various PDE4 inhibitors, EPPA-1 demonstrated a significantly improved therapeutic index compared to first and second-generation inhibitors like rolipram and roflumilast. []
Compound Description: This compound serves as an energetic material precursor. Research indicates it possesses intermolecular hydrogen bonds, specifically N-H···N bonds, contributing to a wave-like two-dimensional molecular layer formation. []
Relevance: This compound and 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine belong to the same chemical class of 1,3,4-oxadiazol-2-amine derivatives, sharing the core 1,3,4-oxadiazol-2-amine structure. []
Compound Description: Compound 12b displays significant antioxidant activity, exceeding that of ascorbic acid. [] It also exhibits promising anti-inflammatory properties. []
Relevance: Both Compound 12b and 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine belong to the 1,3,4-oxadiazol-2-amine class of compounds, sharing the 1,3,4-oxadiazol-2-amine core. []
Compound Description: Compound 14b demonstrates substantial antioxidant activity, surpassing the potency of ascorbic acid, and exhibits promising anti-inflammatory properties. []
Relevance: Similar to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, Compound 14b belongs to the 1,3,4-oxadiazol-2-amine class of compounds, sharing the common 1,3,4-oxadiazol-2-amine core structure. []
Compound Description: This compound exhibits in vitro antiproliferative activity, demonstrating notable selectivity towards HOP-92 (Non-Small Cell Lung Cancer) cells. In single-dose assays at a concentration of 10 µM, it achieved a growth inhibition rate of 34.14%. []
Relevance: Structurally, N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5c) and 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine both share the 1,3,4-oxadiazol-2-amine core. Their difference lies in the substituents at the 5-position of the oxadiazole ring. []
Compound Description: This compound possesses both in vitro antiproliferative and antifungal activities. It shows significant antiproliferative activity against HOP-92 (Non-Small Cell Lung Cancer) cells with a 35.29% growth inhibition at 10 µM. [] Furthermore, it exhibits potent antifungal activity with a minimum inhibitory concentration (MIC) of 4 µg/mL. []
Relevance: This compound and 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine share a common structural feature: the 1,3,4-oxadiazol-2-amine core. They differ in their substituents at the 5-position of the oxadiazole ring. []
Compound Description: This compound shows potential as an antiproliferative agent, particularly against HOP-92 (Non-Small Cell Lung Cancer) cells. At a concentration of 10 µM, it exhibited a 31.59% growth inhibition rate. []
Relevance: Both N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5g) and 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine share the 1,3,4-oxadiazol-2-amine core. The distinction between them lies in the substituents present at the 5-position of the oxadiazole ring. []
Compound Description: This compound demonstrates notable antibacterial activity with a minimum inhibitory concentration (MIC) ranging from 4 to 8 µg/mL. []
Relevance: Sharing the 1,3,4-oxadiazol-2-amine core with 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, this compound differs only in the substituent at the 5-position of the oxadiazole ring. []
Compound Description: This series of compounds, particularly compound 8l, exhibit significant inhibitory activity against acetylcholinesterase (AChE) with an IC50 of 17.25 ± 0.07 μM. [] Other compounds within the series, like 8k and 8f, show inhibitory effects against butyrylcholinesterase (BChE) and urease, respectively. []
Relevance: These bi-heterocyclic compounds, while structurally distinct from 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, are included due to the shared 1,3,4-oxadiazole moiety and their potential as therapeutic agents for Alzheimer's disease and diabetes, conditions often targeted by substituted 1,3,4-oxadiazole derivatives. []
Compound Description: This compound demonstrates strong virucidal activity against the avian bronchitis virus (IBV) at a concentration of 33 µM. []
Relevance: Both this compound and 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine belong to the 1,3,4-oxadiazol-2-amine class, sharing the core 1,3,4-oxadiazol-2-amine structure. []
Compound Description: This compound exhibits potent virucidal activity against the avian bronchitis virus (IBV) at a concentration of 1.23 µM. []
Relevance: This compound and 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine are grouped under the same chemical class, 1,3,4-oxadiazol-2-amine derivatives, as they share the core 1,3,4-oxadiazol-2-amine structure. []
Compound Description: This series of compounds displays in vitro anticancer activity, with a notable selectivity towards liver cancer. The most potent compound in the series demonstrated an IC50 value of 2.46 μg/mL. []
Relevance: These compounds share the 1,3,4-oxadiazol-2-amine core structure with 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, differing primarily in the substituent at the 5-position of the oxadiazole ring. []
Compound Description: These compounds, synthesized through a multi-step process, exhibit potential in vitro antibacterial activities. []
Relevance: Although these compounds have a different core structure compared to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, they are included here because they incorporate a 1,3,4-oxadiazole ring within their structure and demonstrate promising biological activity, particularly as potential antibacterial agents. []
Compound Description: These compounds, particularly compound 8q, exhibit notable inhibitory potential against α-glucosidase. [] Other compounds in the series like 8g and 8b, show inhibition against butyrylcholinesterase and lipoxygenase, respectively. [] Furthermore, compounds 8b and 8c display impressive antibacterial activity against Salmonella typhi, comparable to the standard antibiotic ciprofloxacin. []
Relevance: While structurally different from 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, these compounds are included due to the shared 1,3,4-oxadiazole moiety and their potential as therapeutic agents. []
Compound Description: This compound is synthesized from 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole using carbon disulfide in the presence of potassium hydroxide. []
Relevance: This compound is considered related to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine because it shares the 1,3,4-oxadiazole moiety, which is a key structural feature in both compounds. []
Compound Description: This compound is derived from 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole through a reaction with cyanogen bromide. []
Relevance: The structural similarity of this compound to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine lies in the presence of the 1,3,4-oxadiazole moiety. []
Compound Description: This compound is obtained by reacting acetic acid with 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole in the presence of phosphorus oxychloride (POCl3). []
Relevance: This compound is considered structurally related to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine due to the presence of the 1,3,4-oxadiazole ring system in their structures. []
Compound Description: This series of compounds is prepared through a two-step synthesis involving the formation of Schiff bases from 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole and subsequent treatment with bromine in glacial acetic acid. []
Relevance: These compounds are related to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine because they all contain the 1,3,4-oxadiazole moiety as a central structural element. []
Compound Description: These compounds, derived from 5-phenyl-[1,3,4]oxadiazol-2-ylamine, have been evaluated for their preliminary in vitro antifungal activity against specific fungal strains. []
Relevance: These compounds are considered structurally related to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine as they share the 1,3,4-oxadiazole moiety. []
Compound Description: These thiazole-1,3,4-oxadiazole hybrid analogs were synthesized and evaluated for their in vitro antibacterial activity. Among the tested compounds, APTOM-4e showed significant activity against Gram-negative bacterial species, demonstrating its potential as an antibacterial agent. []
Relevance: These compounds are considered structurally related to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine as they share the 1,3,4-oxadiazole ring system, a key structural feature in both sets of compounds. []
Compound Description: This compound is a green heteroleptic Ir(III) complex investigated for its use in solution-processed phosphorescent organic light-emitting diodes (PHOLEDs). []
Relevance: Despite its significantly different structure, this compound's inclusion is justified by the presence of the 1,3,4-oxadiazole moiety, linking it to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine and highlighting the diverse applications of this heterocycle in material science. []
Compound Description: Similar to the previous compound, this is another green heteroleptic Ir(III) complex studied for its application in solution-processed phosphorescent organic light-emitting diodes (PHOLEDs). []
Relevance: The presence of the 1,3,4-oxadiazole ring within this complex connects it structurally to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, underscoring the versatility of the 1,3,4-oxadiazole scaffold in various fields. []
Compound Description: This compound is formed through the recyclization of 5-amino/hydrazine-1,3-oxazoles, a reaction that is often influenced by the presence of electron-withdrawing groups. []
Relevance: This compound, while structurally different from 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, is included in the list due to its origin from a closely related heterocyclic system, the 1,3-oxazoles. This inclusion highlights the synthetic potential and structural diversity accessible through the modification of similar heterocyclic scaffolds. []
Compound Description: These compounds, incorporating indole and 1,3,4-oxadiazole moieties, show potential as antidiabetic agents with mild cytotoxicity. Compound 8l, in particular, displayed promising α-glucosidase inhibitory potential, with an IC50 value lower than the standard drug acarbose. []
Relevance: This class of biheterocyclic propanamides, while structurally distinct from 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, are relevant due to their shared 1,3,4-oxadiazole moiety and their potential therapeutic applications. []
Compound Description: GSK356278 is a highly potent, selective, and brain-penetrant phosphodiesterase 4 (PDE4) inhibitor. It exhibits a superior therapeutic index compared to other PDE4 inhibitors like rolipram and roflumilast. GSK356278 demonstrated significant anxiolytic effects and cognitive-enhancing properties in preclinical models without inducing the typical side effects associated with other PDE4 inhibitors. []
Relevance: This compound shares the 1,3,4-oxadiazole core structure with 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine. The presence of this shared moiety suggests potential similarities in their chemical properties and potential biological activities. []
Compound Description: Compound 13, synthesized from 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (2) through a multi-step reaction sequence, is a key intermediate in the development of novel 1,2,4-triazole derivatives with potential antimicrobial activities. []
Relevance: While this compound might appear structurally distinct from 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine at first glance, they both share the 1,3,4-oxadiazole moiety. This shared structural element implies a potential for similar chemical properties and reactivity. []
Compound Description: This series of compounds, prepared from 2-(1H-indol-3-yl)acetyl-N-(substituted phenyl)hydrazine carbothioamides (3a-g), displayed notable anticonvulsant activity when tested in the maximal electroshock seizure (MES) model. Their activity was comparable to standard anticonvulsant drugs phenytoin sodium and carbamazepine. []
Relevance: Although these compounds differ in their core structure from 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, they are synthesized from precursors containing a 1,3,4-oxadiazole ring, highlighting the synthetic versatility of this heterocycle in accessing diverse chemical spaces with potential biological relevance. []
Compound Description: These compounds, derived from 2-(1H-indol-3-yl)acetyl-N-(substituted phenyl)hydrazine carbothioamides, exhibited significant anticonvulsant activity in the MES model, rivaling the efficacy of established anticonvulsant medications like phenytoin sodium and carbamazepine. []
Relevance: This group of compounds, while structurally distinct from 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, are notable due to their shared 1,3,4-oxadiazole moiety. []
Compound Description: This series of compounds, derived from 2-(1H-indol-3-yl)acetyl-N-(substituted phenyl)hydrazine carbothioamides (3a-g), showed significant anticonvulsant activity in the MES model, demonstrating their potential as therapeutic agents for seizure disorders. Their efficacy was comparable to standard anticonvulsant drugs phenytoin sodium and carbamazepine. []
Relevance: Although these compounds possess a different core structure compared to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, they are included here due to their origin from precursors containing a 1,3,4-oxadiazole ring, suggesting a potential for shared chemical properties and reactivity. []
Compound Description: These compounds, containing both oxadiazole and pyrazole rings, were synthesized and evaluated for their anthelmintic activity against the parasitic worm Perituma posthuma. []
Relevance: These compounds are structurally related to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine by the presence of the 1,3,4-oxadiazole moiety within their structure. []
Compound Description: This series of compounds, containing both oxadiazole and imidazole rings, was synthesized and screened for anthelmintic activity against the parasitic worm Perituma posthuma. []
Relevance: These compounds are considered related to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine because they incorporate a 1,3,4-oxadiazole ring within their structure. []
Compound Description: These compounds were synthesized and investigated for various biological activities, including antibacterial, antifungal, anti-HIV, carbonic anhydrase inhibitory, antimalarial, and luciferase activity. Some of the compounds showed promising results in these studies. []
Relevance: These compounds are structurally related to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine as they share the 1,3,4-oxadiazole moiety. This structural similarity suggests potential overlaps in their chemical properties and biological activities. []
Compound Description: These compounds are formed by the cyclization of quinoline thiosemicarbazides using sodium hydroxide. These derivatives were synthesized and evaluated for their antimicrobial activity. []
Relevance: These compounds, while structurally distinct from 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, are included because they are synthesized from precursors containing a 1,3,4-oxadiazole ring, highlighting the versatility of this heterocyclic moiety in accessing a diverse range of structures with potential biological relevance. []
5-(quinolin-2-yl)-1,3,4-oxadiazol-2-amines (6a–e)
Compound Description: These compounds are obtained through the desulfurization of quinoline thiosemicarbazides using mercuric oxide. They were synthesized as part of a study exploring the potential of quinoline derivatives for antimicrobial activity. []
Relevance: These compounds, while structurally distinct from 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, are included in this list because they share the 1,3,4-oxadiazole moiety, a key structural feature. []
Compound Description: These compounds are synthesized by reacting quinoline thiosemicarbazides with phosphorus oxychloride. [] They were part of a broader study focused on synthesizing and evaluating quinoline derivatives for antimicrobial activity.
Relevance: These compounds are considered related to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine because they share the 1,3,4-oxadiazole moiety, albeit in a different structural context. []
Compound Description: These compounds were synthesized from 2-(4-fluoro-6-phenyl-1H-indazol-3-ylamino)acetohydrazide (5) and screened for their antimicrobial activity. []
Relevance: This series of compounds is related to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine due to the presence of the 1,3,4-oxadiazole moiety in their structure. []
Compound Description: This triphenylamine multibranch chromophore exhibits interesting fluorescence properties. When excited at 400 nm in CHCl2, it emits green fluorescence with a peak at 536 nm. Under 800 nm excitation from a Nd:YAG pumped dye laser, it exhibits strong frequency-upconverted fluorescence at 541 nm. []
Relevance: This compound is structurally related to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine because it incorporates a 1,3,4-oxadiazole ring within its structure. []
Compound Description: This triphenylamine multibranch chromophore displays unique fluorescence characteristics. When excited at 400 nm in CHCl2, it emits blue fluorescence with a peak at 487 nm. Upon excitation at 800 nm using a Nd:YAG pumped dye laser, it exhibits strong frequency-upconverted fluorescence at 518 nm. []
Relevance: This compound shares a structural similarity with 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine through the presence of the 1,3,4-oxadiazole ring within its molecular framework. []
Compound Description: BPODPA is a multibranch chromophore known for its two-photon absorption (TPA) properties. It exhibits strong two-photon excited blue-green fluorescence at 502 nm when irradiated with an 800 nm laser. []
Relevance: This compound is related to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine through the incorporation of a 1,3,4-oxadiazole ring in its structure. []
Compound Description: BBPOPA, a multibranch chromophore, is recognized for its significant two-photon absorption (TPA) properties. It displays strong two-photon excited blue-green fluorescence with a peak at 515 nm when excited with an 800 nm laser. []
Relevance: Similar to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, this compound contains a 1,3,4-oxadiazole ring as part of its structure. []
Compound Description: TBPOA, a multibranch chromophore, exhibits remarkable two-photon absorption (TPA) properties. It shows strong two-photon excited blue-green fluorescence with a maximum emission at 518 nm when pumped with an 800 nm laser. []
Relevance: This compound shares a common structural feature with 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, namely the presence of the 1,3,4-oxadiazole ring. []
Compound Description: This compound is synthesized by reacting ethyl [3-(cyanomethyl)-5-alkyl-4H-1,2,4-triazol-4-yl]carbamates (2a-d) with thiosemicarbazide. The compounds in this series were designed and synthesized for their potential antimicrobial activities. []
Relevance: While structurally distinct from 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, this compound's inclusion stems from its synthesis, which involves the use of a 1,3,4-oxadiazole-containing intermediate. This connection highlights the synthetic potential and structural diversity achievable through the manipulation of this heterocyclic scaffold. []
Compound Description: Compound 3b is synthesized by reacting tert-butyl 2-[2-(4-chlorophenyl)-1-ethoxyethylidene]hydrazinecarboxylate (5) with thiosemicarbazide. The compounds in this series were designed and synthesized to explore their potential antimicrobial activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.